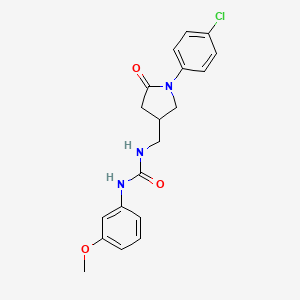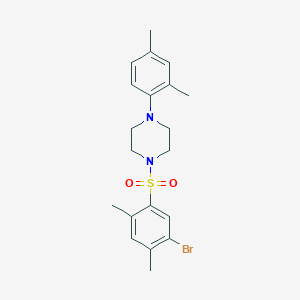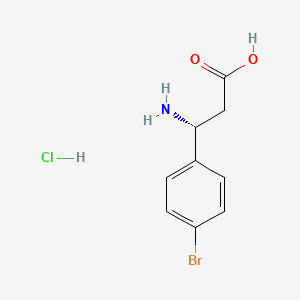![molecular formula C17H20N2OS B2726629 N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide CAS No. 392238-47-0](/img/structure/B2726629.png)
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide, also known as TCB2, is a chemical compound that has been widely studied for its potential applications in scientific research. TCB2 belongs to the family of thiazole compounds, which have been shown to have a range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects. In
科学的研究の応用
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide has been studied for its potential applications in a range of scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide has been shown to have affinity for the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide has also been studied for its potential applications in pharmacology, including its potential as a drug candidate for the treatment of depression and anxiety disorders. In medicinal chemistry, N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide has been studied for its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles.
作用機序
The mechanism of action of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is not fully understood, but it is believed to involve its binding to the 5-HT2A receptor. This binding activates a signaling pathway that leads to changes in the activity of certain brain regions, including those involved in mood, cognition, and perception. N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide has also been shown to have affinity for other receptors, including the 5-HT2C receptor and the α1-adrenergic receptor.
Biochemical and physiological effects:
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide has been shown to have a range of biochemical and physiological effects, including changes in brain activity, alterations in mood and perception, and changes in gene expression. In animal studies, N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide has been shown to increase the activity of certain brain regions, including the prefrontal cortex and the amygdala. N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide has also been shown to produce changes in behavior, including alterations in locomotor activity and exploratory behavior.
実験室実験の利点と制限
One advantage of using N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide in lab experiments is its high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and behavioral processes. However, one limitation of using N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is its relatively low potency compared to other compounds that target the 5-HT2A receptor. This can make it difficult to achieve the desired effects at lower doses, which can increase the risk of side effects or other unwanted effects.
将来の方向性
There are several future directions for research on N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide, including the development of new derivatives with improved potency and selectivity for the 5-HT2A receptor, the investigation of its potential applications in other areas of pharmacology and medicinal chemistry, and the exploration of its potential as a tool for studying the role of the 5-HT2A receptor in various physiological and behavioral processes. Additionally, further research is needed to fully understand the mechanism of action of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide and its effects on gene expression and other molecular processes.
合成法
The synthesis of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide involves several steps, including the reaction of 4-tert-butylbenzaldehyde with thiosemicarbazide to form 4-tert-butyl-N'-thiosemicarbazide. This intermediate is then reacted with 2-bromoacetyl bromide to form N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]acetamide. Finally, this compound is reacted with cyclopropanecarbonyl chloride to form N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide.
特性
IUPAC Name |
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-17(2,3)13-8-6-11(7-9-13)14-10-21-16(18-14)19-15(20)12-4-5-12/h6-10,12H,4-5H2,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEYNJPHRXNSJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Nitrothieno[3,4-c]furan-1,3-dione](/img/structure/B2726547.png)

![N-[(2S,3R)-2-Ethyloxolan-3-yl]prop-2-enamide](/img/structure/B2726550.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-naphthamide](/img/structure/B2726553.png)
![6-(2-Methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2726554.png)
![1-Butyl-6-chlorobenzo[cd]indol-2(1H)-one](/img/structure/B2726555.png)

![3-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine](/img/structure/B2726559.png)
![2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B2726563.png)



![2-[Cyclobutyl(methyl)amino]acetic acid hydrochloride](/img/structure/B2726568.png)
